Cas no 1806822-64-9 (2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide)

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide structure
1806822-64-9 structure
商品名:2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
CAS番号:1806822-64-9
MF:C6H6F2N2O4S
メガワット:240.184647083282
CID:4917252

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
    • インチ: 1S/C6H6F2N2O4S/c7-6(8)4-5(12)2(11)1-3(10-4)15(9,13)14/h1,6,12H,(H,10,11)(H2,9,13,14)
    • InChIKey: CFTZIZGWVADTMC-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC(C(=C(C(F)F)N1)O)=O)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 240.002
  • どういたいしつりょう: 240.002
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 460
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 118

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024004976-250mg
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
1806822-64-9 97%
250mg
$741.20 2022-03-31
Alichem
A024004976-500mg
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
1806822-64-9 97%
500mg
$999.60 2022-03-31
Alichem
A024004976-1g
2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide
1806822-64-9 97%
1g
$1,780.80 2022-03-31

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide 関連文献

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamideに関する追加情報

Introduction to 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide (CAS No. 1806822-64-9)

2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide, identified by its CAS number 1806822-64-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities. The presence of both difluoromethyl and hydroxyl substituents in its molecular framework imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide consists of a pyridine ring substituted with hydroxyl groups at the 3 and 4 positions, a sulfonamide group at the 6 position, and a difluoromethyl group at the 2 position. This specific arrangement of functional groups contributes to its potential as an intermediate in synthesizing novel therapeutic agents. The sulfonamide moiety is particularly noteworthy, as it is a well-documented pharmacophore in many bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine sulfonamides due to their diverse biological activities. Studies have demonstrated that compounds within this class exhibit properties ranging from antimicrobial to anti-inflammatory effects. The incorporation of a difluoromethyl group into the molecular structure is particularly significant, as this substitution can enhance metabolic stability and binding affinity to biological targets. This modification has been widely employed in drug design to improve the pharmacokinetic profile of candidate molecules.

One of the most compelling aspects of 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide is its potential application in the development of new therapeutic agents targeting various diseases. For instance, preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation. The hydroxyl groups at the 3 and 4 positions of the pyridine ring could facilitate interactions with specific amino acid residues in target proteins, while the sulfonamide group could serve as a hydrogen bond acceptor or participate in electrostatic interactions. These features make it an attractive scaffold for further derivatization and optimization.

The difluoromethyl group at the 2 position is another critical feature that contributes to the compound's potential therapeutic utility. This substitution not only enhances the metabolic stability of the molecule but also increases its lipophilicity, which can improve membrane permeability and cellular uptake. These properties are particularly important for designing small molecule drugs that need to cross biological barriers efficiently. Additionally, the presence of multiple functional groups provides multiple sites for chemical modification, allowing researchers to fine-tune the pharmacological properties of the compound through structural diversification.

Recent advancements in computational chemistry and drug design methodologies have enabled researchers to more effectively explore the pharmacological potential of compounds like 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These studies have provided valuable insights into how different parts of the molecule interact with their targets and have guided efforts to optimize its pharmacological properties.

The synthesis of 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration during synthetic planning to ensure regioselectivity and high yields. However, recent advances in synthetic methodologies have made it possible to construct complex molecular frameworks more efficiently than ever before. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce various substituents into the pyridine ring with high precision.

The potential applications of 2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide extend beyond oncology; it may also have relevance in other therapeutic areas such as neurology and immunology. The sulfonamide group has been shown to modulate neurotransmitter activity and immune responses in certain contexts, suggesting that this compound could be developed into treatments for neurological disorders or autoimmune diseases. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential across different disease states.

In conclusion,2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide (CAS No. 1806822-64-9) represents a promising scaffold for drug discovery with unique structural features that contribute to its potential as a therapeutic agent. Its diverse functional groups provide multiple opportunities for chemical modification and optimization, while recent advances in computational chemistry have facilitated more effective exploration of its pharmacological properties. As research continues to uncover new applications for this compound,2-(Difluoromethyl)-3,4-dihydroxypyridine-6-sulfonamide is poised to play an important role in the development of novel treatments for various diseases.

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